molecular formula C28H28N4O5 B11447215 3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11447215
M. Wt: 500.5 g/mol
InChI Key: PMOXFEOPHSNRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H28N4O5 and its molecular weight is 500.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a novel hybrid molecule that combines elements from quinazoline and piperazine structures. This combination is significant due to the pharmacological potential of both moieties, particularly in the context of cancer therapy and neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₂₃H₂₃N₃O₄
  • Molecular Weight : 401.44 g/mol
  • IUPAC Name : this compound

The compound features a quinazoline core with methoxy and piperazine substituents that are known to enhance biological activity.

1. Inhibition of Kinase Pathways

Recent studies have highlighted the ability of this compound to inhibit critical signaling pathways involved in cancer progression. Specifically, it has been shown to target the PI3K-Akt-mTOR pathway, which is frequently dysregulated in various cancers. The compound demonstrated significant inhibition of Akt phosphorylation at low micromolar concentrations, indicating its potential as a therapeutic agent against tumors expressing mutant PI3K .

2. Induction of Apoptosis

The compound triggers apoptosis in cancer cells through multiple mechanisms:

  • PARP1 Cleavage : Induction of PARP1 cleavage has been observed, suggesting activation of apoptotic pathways.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels were noted, which can lead to oxidative stress and subsequent cell death .

Cytotoxicity Studies

Cytotoxicity assays using the MTT method revealed that the compound exhibits potent cytotoxic effects against various cancer cell lines. The results are summarized in Table 1 below:

Cell LineIC50 (µM)Selectivity Index
MCF7 (Breast Cancer)0.25High
MDA-MB-231 (Breast Cancer)0.35Moderate
J774 (Macrophages)>50Low
HaCaT (Keratinocytes)>50Low

The high selectivity index towards MCF7 cells indicates that the compound may preferentially target cancerous cells over normal cells .

In Vivo Studies

In vivo studies conducted on colorectal tumor models demonstrated that treatment with this compound resulted in significant tumor growth inhibition compared to control groups. The mechanism appears to be linked to its ability to modulate key signaling pathways involved in cell proliferation and survival .

Case Study 1: Breast Cancer Treatment

A study investigated the effects of this compound on breast cancer cell lines expressing mutant PI3K. The findings indicated that treatment led to:

  • Reduced cell viability.
  • Increased apoptosis markers.
  • Downregulation of PI3K signaling components.

This suggests potential use as a targeted therapy for specific breast cancer subtypes .

Case Study 2: Colorectal Cancer Model

In a separate study involving colorectal cancer models, administration of the compound resulted in significant reductions in tumor size and weight compared to untreated controls. Histological analysis showed decreased proliferation rates and increased apoptotic cells within treated tumors .

Properties

Molecular Formula

C28H28N4O5

Molecular Weight

500.5 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-7-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C28H28N4O5/c1-36-22-9-6-19(7-10-22)18-32-27(34)24-11-8-20(16-25(24)29-28(32)35)26(33)31-14-12-30(13-15-31)21-4-3-5-23(17-21)37-2/h3-11,16-17H,12-15,18H2,1-2H3,(H,29,35)

InChI Key

PMOXFEOPHSNRCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)OC)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.